molecular formula C12H14ClN3O B12262905 5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile

5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile

Cat. No.: B12262905
M. Wt: 251.71 g/mol
InChI Key: XLMFOBAUSCOXGW-UHFFFAOYSA-N
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Description

5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, an oxan-3-ylmethylamino group at the 6th position, and a carbonitrile group at the 3rd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Chloro Group: The chloro group is introduced at the 5th position of the pyridine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The oxan-3-ylmethylamino group is introduced at the 6th position through a nucleophilic substitution reaction using oxan-3-ylmethylamine.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced at the 3rd position using cyanating agents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile: Similar structure but with the chloro group at the 2nd position.

    6-{[(Oxan-3-yl)methyl]amino}pyridine-3-carbonitrile: Lacks the chloro group.

    5-Chloro-6-{[(methylamino)methyl]amino}pyridine-3-carbonitrile: Similar structure but with a methylamino group instead of oxan-3-ylmethylamino.

Uniqueness

5-Chloro-6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

5-chloro-6-(oxan-3-ylmethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C12H14ClN3O/c13-11-4-10(5-14)7-16-12(11)15-6-9-2-1-3-17-8-9/h4,7,9H,1-3,6,8H2,(H,15,16)

InChI Key

XLMFOBAUSCOXGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CNC2=C(C=C(C=N2)C#N)Cl

Origin of Product

United States

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